molecular formula C12H15NO4 B8596326 4-(2,4-Dimethyl-3-nitrophenyl)butanoic acid

4-(2,4-Dimethyl-3-nitrophenyl)butanoic acid

Cat. No.: B8596326
M. Wt: 237.25 g/mol
InChI Key: UTHSJYFNRFESLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethyl-3-nitrophenyl)butanoic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

4-(2,4-dimethyl-3-nitrophenyl)butanoic acid

InChI

InChI=1S/C12H15NO4/c1-8-6-7-10(4-3-5-11(14)15)9(2)12(8)13(16)17/h6-7H,3-5H2,1-2H3,(H,14,15)

InChI Key

UTHSJYFNRFESLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CCCC(=O)O)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-(2,4-dimethyl-3-nitro-phenyl)-butyric acid ethyl ester (4 g, 16.9 mmol) in 100 ml of 5% KOH was refluxed at 120° C. for 4 hours. This reaction was then cooled to 0° C. and neutralized with 10% HCl to pH 3-4. The resulting solid was filtered and washed with water. After drying under reduced pressure at 40° C., 3.19 g (80%) of pure product as a white solid was obtained. 1H-NMR δ (DMSO-d6, 300 MHz): 12.12 (brs, 1H, exchangeable with D2O), 7.26 (d, J=7.8 Hz, 1H), 7.20 (d, J=7.8 Hz, 1H), 2.61 (t, J=7.8 Hz, 2H), 2.25 (t, J=7.8 Hz, 2H), 2.17 (s, 3H), 2.13 (s, 3H), 1.70 (m, J=7.8 Hz, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.